molecular formula C9H11NO2 B1596542 3-(2-Aminoethyl)benzoic acid CAS No. 2393-21-7

3-(2-Aminoethyl)benzoic acid

Cat. No. B1596542
CAS RN: 2393-21-7
M. Wt: 165.19 g/mol
InChI Key: PVZQUECKYKDDED-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)benzoic acid, commonly known as anthranilic acid, is an aromatic amino acid that is widely used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 137.14 g/mol. This acid is an important precursor for the synthesis of various compounds, such as dyes, pharmaceuticals, and agrochemicals. In

Scientific Research Applications

Microbial Biosynthesis

3-Amino-benzoic acid (3AB) is a significant molecule in producing various biologically active natural products. A study by Zhang and Stephanopoulos (2016) established a microbial biosynthesis system for 3AB using Escherichia coli. This system utilized glucose as a substrate, and through co-culture engineering, they achieved a 15-fold increase in 3AB production compared to mono-culture methods (Zhang & Stephanopoulos, 2016).

Biosynthesis in Natural Products

Kang, Shen, and Bai (2012) reviewed the biosynthesis of 3,5-AHBA-derived natural products, which include a vast family of natural substances like ansamycins and mitomycins. This research covered molecular genetics and biochemical perspectives of 3,5-AHBA, a precursor to these natural products (Kang, Shen, & Bai, 2012).

Role in Food and Environmental Science

Del Olmo, Calzada, and Nuñez (2017) discussed the presence and applications of benzoic acid derivatives, including 3-(2-Aminoethyl)benzoic acid, in foods, cosmetics, and pharmaceuticals. Their review covered aspects like occurrence, human exposure, metabolism, and toxicology of these compounds (del Olmo, Calzada, & Nuñez, 2017).

Chemical Properties and Applications

Research by Baskett and Lahti (2005) on the crystallography and magnetism of 3-(N-tert-butyl-N-aminoxyl)benzoic acid highlighted its solid-state properties. This study contributed to understanding the magnetic interactions and phase changes in such compounds (Baskett & Lahti, 2005).

Novel Fluorescence Probes

Setsukinai, Urano, Kakinuma, Majima, and Nagano (2003) developed novel fluorescence probes using benzoic acid derivatives. These probes can detect reactive oxygen species and distinguish specific species, which is significant for biological and chemical applications (Setsukinai et al., 2003).

Synthesis and Antibacterial Activity

Satpute, Gangan, and Shastri (2018) studied the synthesis and antibacterial activity of novel 3-Hydroxy benzoic acid hybrid derivatives. These derivatives have shown potential as chemotherapeutic agents in drug development (Satpute, Gangan, & Shastri, 2018).

properties

IUPAC Name

3-(2-aminoethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6H,4-5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZQUECKYKDDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333447
Record name 3-(2-aminoethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)benzoic acid

CAS RN

2393-21-7
Record name 3-(2-Aminoethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2393-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-aminoethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Chand, YS Babu, S Bantia, N Chu… - Journal of medicinal …, 1997 - ACS Publications
A series of 94 benzoic acid derivatives was synthesized and tested for its ability to inhibit influenza neuraminidase. The enzyme−inhibitor complex structure was determined by X-ray …
Number of citations: 123 pubs.acs.org

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